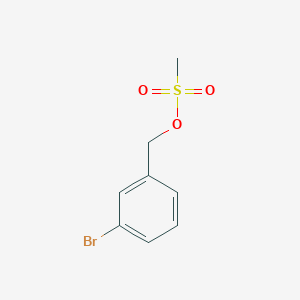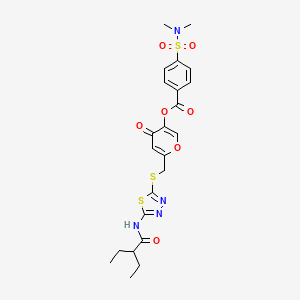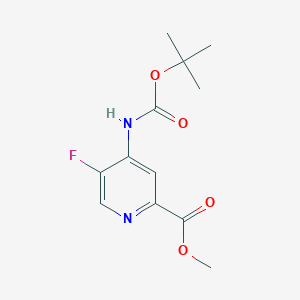
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound that has a molecular weight of 217.27 . It’s a solid or semi-solid or liquid substance that should be stored in a dry place at 2-8°C . The compound is used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as the α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The InChI code for Methyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of amino acid ionic liquids (AAILs) for organic synthesis . Care should be taken due to their multiple reactive groups .Physical And Chemical Properties Analysis
Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a solid or semi-solid or liquid substance . It should be stored in a dry place at 2-8°C .科学的研究の応用
Chemical Synthesis and Applications
Chemical Synthesis and Derivative Formation : This compound has been explored in the field of chemical synthesis, particularly in the formation of various derivatives and intermediates. For example, Berger and Kerly (1993) investigated the cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline and N-tert-butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, showcasing the compound's utility in synthesizing complex structures (Berger & Kerly, 1993).
Precursor in Synthesis of Amino Acids and Peptides : The compound has been used as a precursor in the synthesis of amino acids and peptides. For instance, Nevalainen and Koskinen (2001) demonstrated its role in synthesizing a precursor of trans-4-methylproline, highlighting its application in peptide chemistry (Nevalainen & Koskinen, 2001).
Large-Scale Preparation from L-Aspartic Acid : Yoshida et al. (1996) described a large-scale preparation of a compound from L-aspartic acid, indicating its significance in large-scale organic synthesis (Yoshida et al., 1996).
Catalytic Synthesis and Enantioselective Reactions : The compound has been used in catalytic synthesis and enantioselective reactions. For instance, Magata et al. (2017) explored its synthesis with high optical purity via a palladium-catalyzed reaction, pointing to its role in producing enantiomerically pure compounds (Magata et al., 2017).
Protecting Group in Polymer Chemistry : Gormanns and Ritter (1993) investigated the use of a related compound as a modified tert-butoxycarbonyl-type amino-protecting group in polymer chemistry, showcasing its application in material science (Gormanns & Ritter, 1993).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl (boc) derivatives, have been found to interact with various enzymes and receptors in the body .
Mode of Action
The boc group is commonly used in peptide synthesis as a protective group for the amino group . It is selectively removed under acidic conditions, allowing for controlled reactions during the synthesis process .
Biochemical Pathways
Boc-protected compounds are often involved in the synthesis of complex peptides, which can influence a variety of biochemical pathways depending on the specific peptide being synthesized .
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group during peptide synthesis can lead to the formation of specific peptide bonds, influencing the structure and function of the resulting peptide .
Action Environment
Environmental factors such as pH can influence the action of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate. The Boc group is selectively removed under acidic conditions, which can be controlled in a laboratory setting to achieve desired outcomes .
特性
IUPAC Name |
methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBHLHFRNYSHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide](/img/structure/B2432256.png)
![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

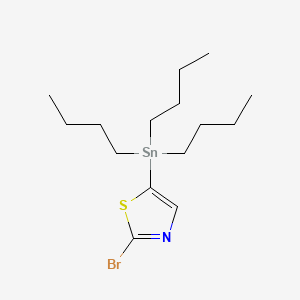
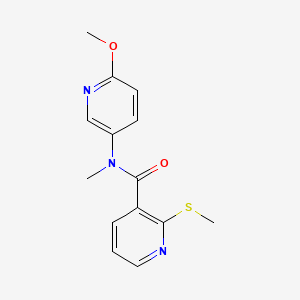
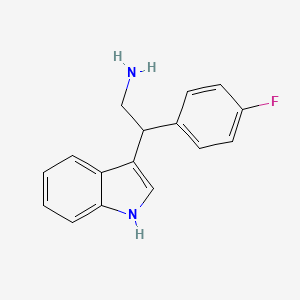

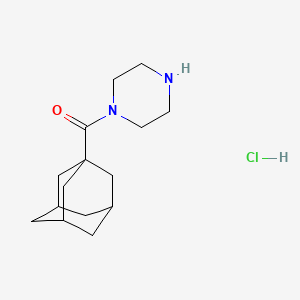
![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)
